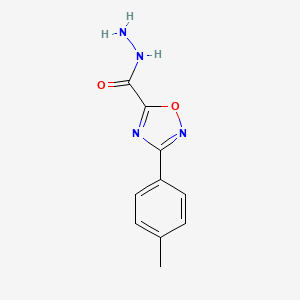
3-(4-甲基苯基)-1,2,4-噁二唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
For instance, similar compounds have been found to inhibit the function of FtsZ, thereby disrupting bacterial cell division .
Biochemical Pathways
It can be inferred that the compound might affect pathways related to bacterial cell division due to its potential interaction with ftsz . The downstream effects of this interaction could include the inhibition of bacterial growth and proliferation.
Result of Action
Based on the potential interaction with ftsz, the compound might inhibit bacterial cell division, leading to the suppression of bacterial growth and proliferation .
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or explosive. Safety data sheets (SDS) provide information on the hazards associated with a particular compound, as well as precautions for safe handling and use .
未来方向
生化分析
Biochemical Properties
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide leads to an increase in acetylcholine levels, which can affect neurotransmission and muscle function. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By influencing the expression of genes related to these pathways, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, where the compound fits into the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can modulate gene expression by acting as a transcriptional regulator, influencing the transcription of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These temporal effects highlight the potential for this compound to induce lasting biochemical changes in cells.
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism . The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can influence the flux of metabolites through glycolytic and oxidative phosphorylation pathways, thereby affecting cellular energy production .
Transport and Distribution
Within cells and tissues, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to albumin in the bloodstream, facilitating its distribution to various tissues . Once inside cells, 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is critical for its activity and function. This compound has been found to localize predominantly in the mitochondria, where it influences mitochondrial function and energy production . The targeting of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide to mitochondria is facilitated by specific targeting signals and post-translational modifications . Additionally, the compound can localize to the nucleus, where it acts as a transcriptional regulator, modulating gene expression .
属性
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)8-12-10(16-14-8)9(15)13-11/h2-5H,11H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBQZBTBFJZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)
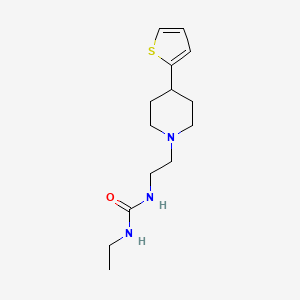
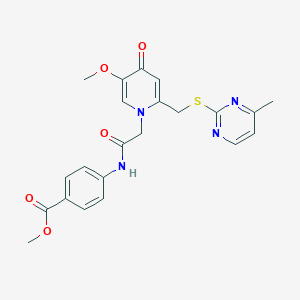
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
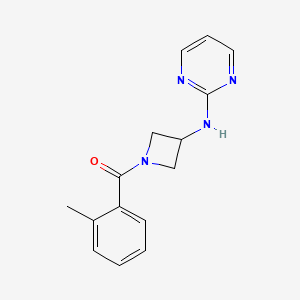
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)
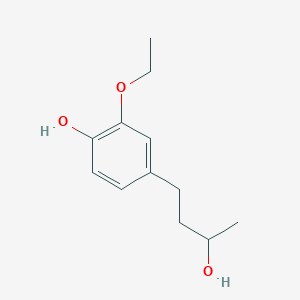
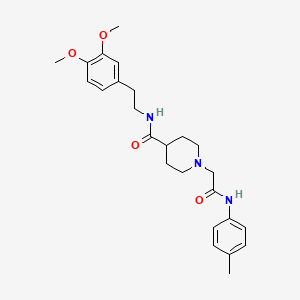

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)
